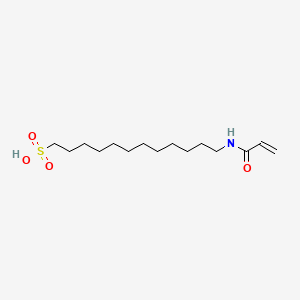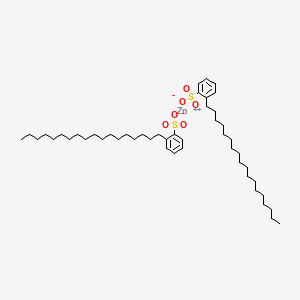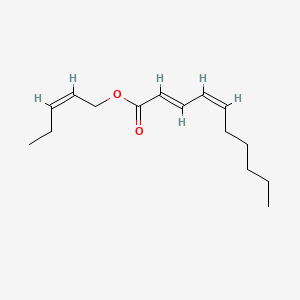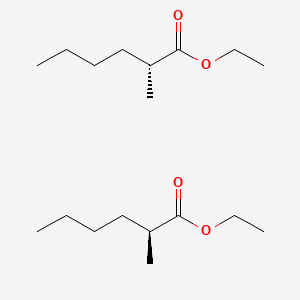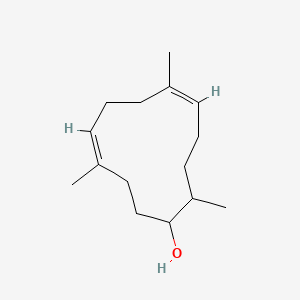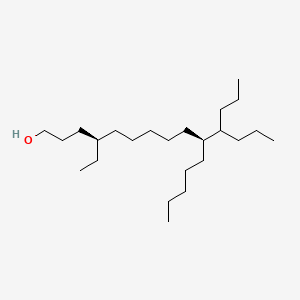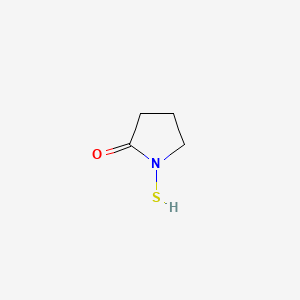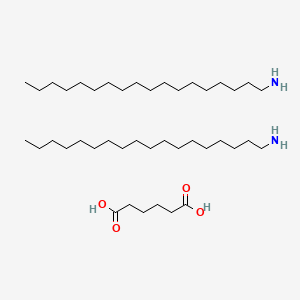
Hexanedioic acid;octadecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanedioic acid;octadecan-1-amine can be synthesized through a condensation reaction between hexanedioic acid and octadecan-1-amine. The reaction typically involves heating the two reactants together in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid;octadecan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide bond in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Hexanedioic acid;octadecan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: The compound can be used in the study of biological processes and interactions involving amides and long-chain amines.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of hexanedioic acid;octadecan-1-amine involves the interaction of its functional groups with molecular targets. The amide bond can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments. The long alkyl chain of octadecan-1-amine contributes to its hydrophobic properties, affecting its solubility and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid:
Octadecan-1-amine:
Uniqueness
Hexanedioic acid;octadecan-1-amine is unique due to the combination of the properties of hexanedioic acid and octadecan-1-amine. This combination results in a compound with both hydrophilic and hydrophobic characteristics, making it versatile for various applications in different fields .
Properties
CAS No. |
102900-04-9 |
|---|---|
Molecular Formula |
C42H88N2O4 |
Molecular Weight |
685.2 g/mol |
IUPAC Name |
hexanedioic acid;octadecan-1-amine |
InChI |
InChI=1S/2C18H39N.C6H10O4/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;7-5(8)3-1-2-4-6(9)10/h2*2-19H2,1H3;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
AWVLILUZOUWLLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCCCN.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


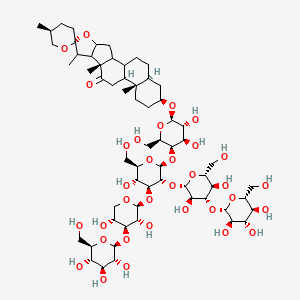
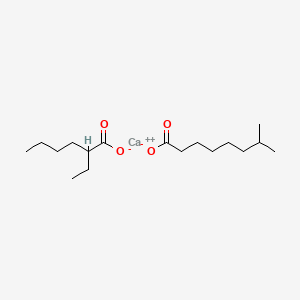
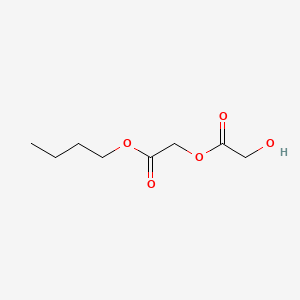

![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
